

Validation of the corrosion inhibition efficiency of "sodium neodecanoate"

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Compound of Interest

Compound Name: Sodium neodecanoate

Cat. No.: B1630035

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Comparative Efficacy of Sodium Neodecanoate as a Corrosion Inhibitor

A comprehensive analysis of **sodium neodecanoate**'s performance against alternative corrosion inhibitors, supported by experimental data from standardized testing methodologies.

Introduction

The selection of an effective corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic components across various industries. **Sodium neodecanoate**, an organic carboxylate, has emerged as a noteworthy corrosion inhibitor. This guide provides an objective comparison of the corrosion inhibition efficiency of **sodium neodecanoate** against other commonly used alternatives, including inorganic salts and other organic compounds. The performance is evaluated based on quantitative data from established experimental protocols, namely weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the corrosion inhibition efficiency of **sodium neodecanoate** and its alternatives on different metal substrates. It is important to note that direct comparative studies under identical conditions are often limited in publicly available

literature. Therefore, data from various sources utilizing standardized methods have been compiled to provide a comprehensive overview.

Mild Steel Corrosion Inhibition

Table 1: Corrosion Inhibition Efficiency on Mild Steel

Inhibitor	Concentration	Corrosive Medium	Test Method	Inhibition Efficiency (%)	Reference
Sodium Neodecanoate (as part of an OAT coolant)	Not Specified	Ethylene Glycol/Water	ASTM D1384 (Weight Loss)	See Table 2 for specific metal weight loss data	[1]
C11 Olefin Carboxylate	1000 ppm	Simulated Concrete Pore Solution (pH 11.5)	Weight Loss	90.2	[1]
4-ferrocenylbutyl propionate	2 mM	1M HCl	Potentiodynamic Polarization	96.53	[2]
Sodium Molybdate	4000 ppm	Cooling Water	Potentiodynamic Polarization	Not Specified (Corrosion rate reduced)	[3]
Zinc-Phosphonate	20 ppm	Cooling Water	Potentiodynamic Polarization	75	[3]
Sodium Molybdate + Zinc-Phosphonate	300 ppm + 50 ppm	Cooling Water	Potentiodynamic Polarization	96	[3]
Sodium Silicate	Not Specified	0.5 M NaCl	Polarization Measurements	~90	[4]
Sodium Phosphate	Not Specified	0.5 M NaCl	Polarization Measurements	~90	[4]

Table 2: Weight Loss Data for Metals in an OAT Coolant containing Potassium Neodecanoate (similar to **Sodium Neodecanoate**) - ASTM D1384

Metal	Typical Weight Loss (mg)
Copper	2
Solder	5
Brass	3
Steel	1
Cast Iron	1
Aluminum	-2

A negative value indicates a weight gain. This test evaluates the corrosion of various metals in a heated, aerated coolant solution over 336 hours^[1].

Aluminum Alloy Corrosion Inhibition

Table 3: Corrosion Inhibition Performance on Aluminum Alloys

Inhibitor	Corrosive Medium	Test Method	Performance Metric	Result	Reference
Potassium Neodecanoate (in OAT Coolant)	Ethylene Glycol/Water	Galvanostatic Pitting Potential	Pitting Potential (mV vs. SCE)	+250	[1]
Uninhibited Glycol/Water	Ethylene Glycol/Water	Galvanostatic Pitting Potential	Pitting Potential (mV vs. SCE)	-150	[1]
Chromate Conversion Coating	Salt Spray	ASTM B117	Corrosion Resistance	> 168 hours	[5]
Trivalent Chromium Conversion Coatings	Salt Spray	Not Specified	Corrosion Resistance	Exceeding 1000 hours	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results. The following protocols are based on ASTM standards.

Weight Loss Method (ASTM G31)

This gravimetric technique provides a direct measure of the corrosion rate and inhibition efficiency.

- **Specimen Preparation:** Metal coupons of known dimensions are polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
- **Immersion Test:** The prepared coupons are immersed in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 7 days)[1].

- **Corrosion Product Removal:** After immersion, the coupons are removed, and the corrosion products are chemically cleaned according to standard procedures (e.g., using a solution of hydrochloric acid with an inhibitor like hexamine).
- **Final Weight Measurement:** The coupons are then washed, dried, and re-weighed.
- **Calculation:** The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

$$IE(\%) = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] * 100$$

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides insights into the kinetic parameters of corrosion and the inhibitor's mode of action (anodic, cathodic, or mixed).

- **Electrochemical Cell:** A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE)[1].
- **Procedure:** The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). The potential is then scanned in both the anodic and cathodic directions from the OCP at a controlled rate.
- **Data Analysis:** The resulting current is plotted against the applied potential. The corrosion current density (i_{corr}) is determined by extrapolating the Tafel slopes. The inhibition efficiency is calculated as:

$$IE(\%) = [(i_{\text{corr_blank}} - i_{\text{corr_inhibitor}}) / i_{\text{corr_blank}}] * 100$$

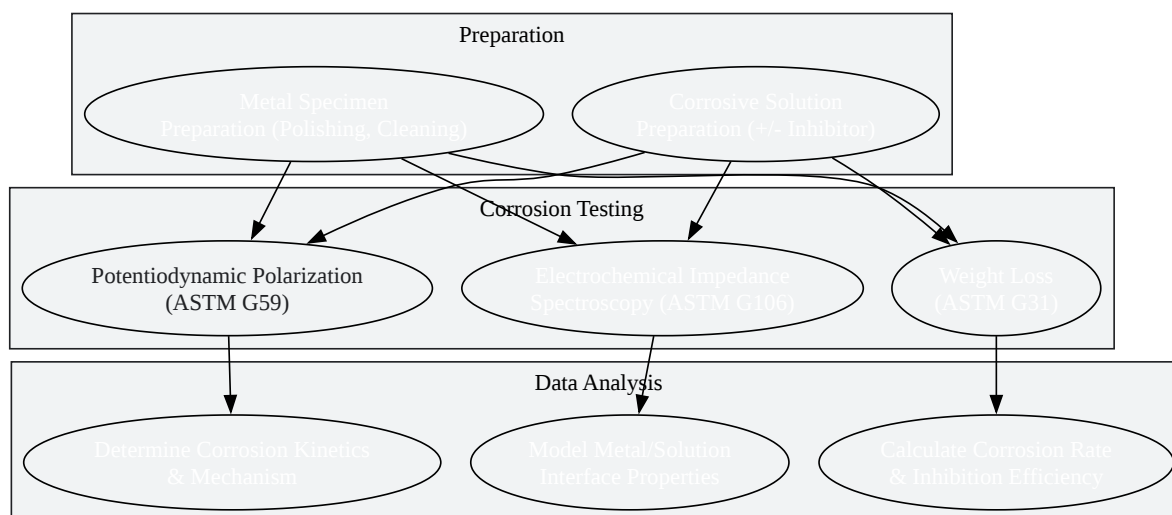
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique used to study the electrochemical properties of the metal/solution interface and the formation of a protective inhibitor film.

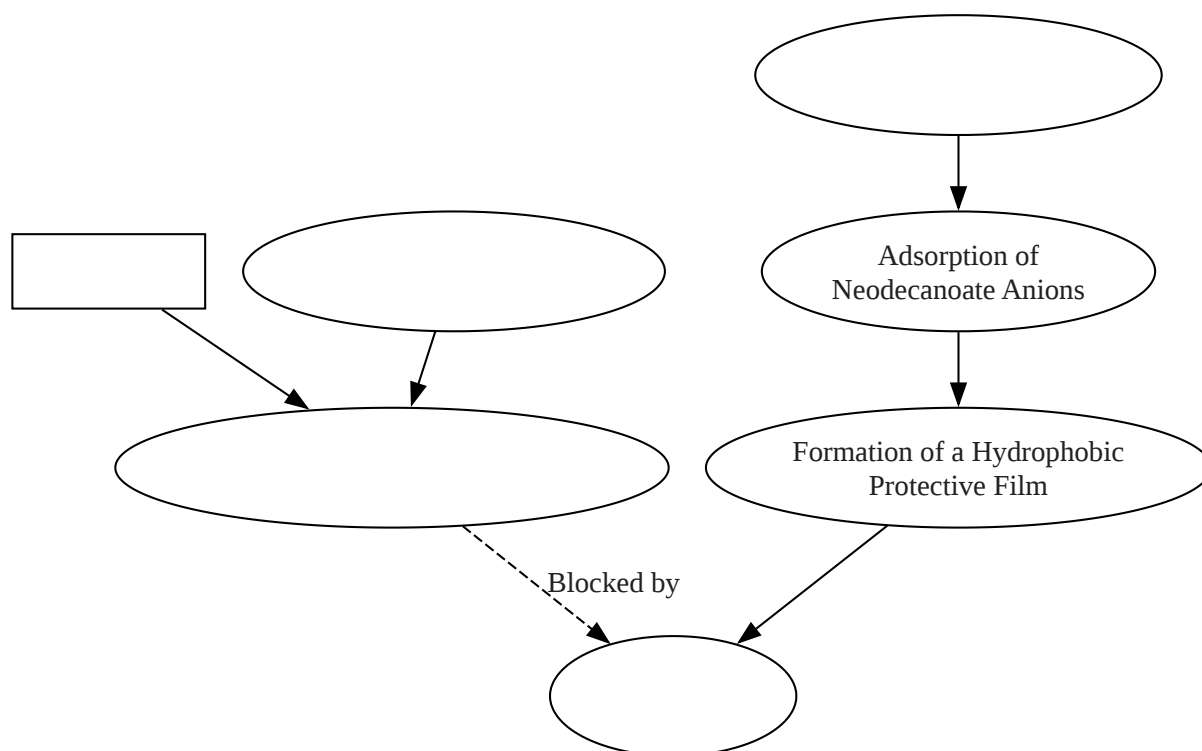
- **Electrochemical Cell:** The same three-electrode setup as in potentiodynamic polarization is used.
- **Procedure:** The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage signal is applied over a wide range of frequencies.
- **Data Analysis:** The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_{ct}), which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:

$$IE(\%) = [(R_{ct_inhibitor} - R_{ct_blank}) / R_{ct_inhibitor}] * 100$$

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